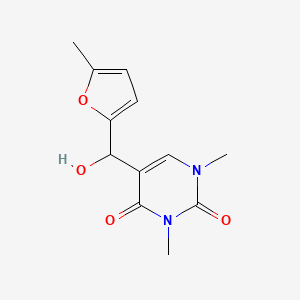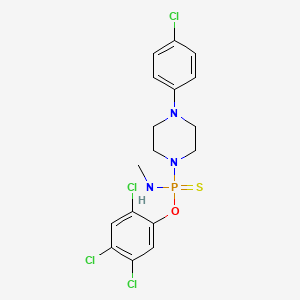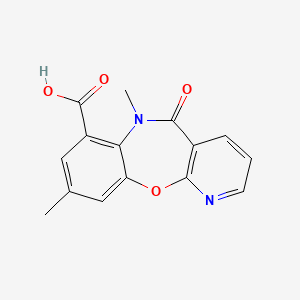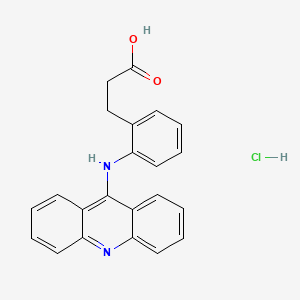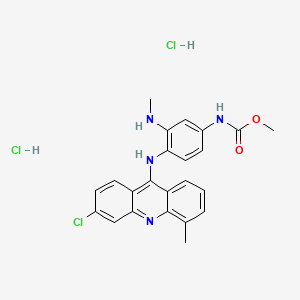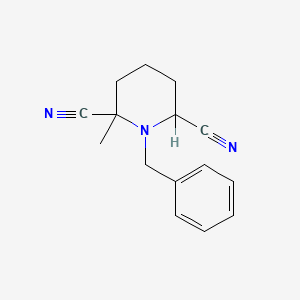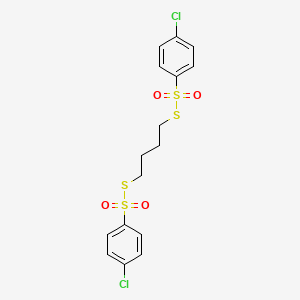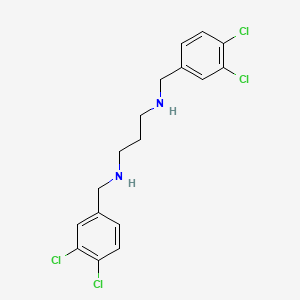
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is an organic compound characterized by the presence of two 3,4-dichlorobenzyl groups attached to a 1,3-propanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-propanediamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2 (3,4-dichlorobenzyl chloride) + 1,3-propanediamine→this compound+2HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with fewer chlorines.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dichlorobenzyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its dichlorobenzyl groups provide unique properties that can be exploited in various industrial processes.
Wirkmechanismus
The mechanism by which N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The dichlorobenzyl groups can enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine
- N(1),N(3)-Bis(3,5-dichlorobenzyl)-1,3-propanediamine
- N(1),N(3)-Bis(3,4-difluorobenzyl)-1,3-propanediamine
Uniqueness
N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is unique due to the specific positioning of the chlorine atoms on the benzyl groups. This positioning can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
6952-98-3 |
|---|---|
Molekularformel |
C17H18Cl4N2 |
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
N,N'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H18Cl4N2/c18-14-4-2-12(8-16(14)20)10-22-6-1-7-23-11-13-3-5-15(19)17(21)9-13/h2-5,8-9,22-23H,1,6-7,10-11H2 |
InChI-Schlüssel |
XEHSYSDCVMIGHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNCCCNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


